2-AMINO-3-(4-METHOXYBENZOYL)-5H,6H,7H,8H,9H-PYRROLO[1,2-A]AZEPINE-1-CARBONITRILE
Overview
Description
2-AMINO-3-(4-METHOXYBENZOYL)-5H,6H,7H,8H,9H-PYRROLO[1,2-A]AZEPINE-1-CARBONITRILE is a heterocyclic compound that belongs to the class of azepines Azepines are seven-membered nitrogen-containing heterocycles that have significant pharmacological and therapeutic implications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-3-(4-METHOXYBENZOYL)-5H,6H,7H,8H,9H-PYRROLO[1,2-A]AZEPINE-1-CARBONITRILE typically involves multicomponent reactions and heterocyclization processes. One common method is the condensation of substituted aromatic aldehydes, malononitrile, and dimedone in the presence of a catalyst. The reaction is usually carried out under solvent-free conditions or in environmentally benign solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-AMINO-3-(4-METHOXYBENZOYL)-5H,6H,7H,8H,9H-PYRROLO[1,2-A]AZEPINE-1-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and halides. Reaction conditions typically involve moderate temperatures and the use of catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions include various substituted azepine derivatives, which can exhibit different pharmacological properties depending on the nature of the substituents .
Scientific Research Applications
2-AMINO-3-(4-METHOXYBENZOYL)-5H,6H,7H,8H,9H-PYRROLO[1,2-A]AZEPINE-1-CARBONITRILE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Research: It is used to investigate the biological activities of azepine derivatives and their interactions with biological targets.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2-AMINO-3-(4-METHOXYBENZOYL)-5H,6H,7H,8H,9H-PYRROLO[1,2-A]AZEPINE-1-CARBONITRILE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in cellular processes. The exact pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other azepine derivatives, such as:
- 1H-Azepine
- 2H-Azepine
- 3H-Azepine
- 4H-Azepine
Uniqueness
What sets 2-AMINO-3-(4-METHOXYBENZOYL)-5H,6H,7H,8H,9H-PYRROLO[1,2-A]AZEPINE-1-CARBONITRILE apart is its specific substitution pattern, which imparts unique pharmacological properties. The presence of the methoxybenzoyl group and the pyrrolo[1,2-a]azepine scaffold contributes to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
2-amino-3-(4-methoxybenzoyl)-6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepine-1-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-23-13-8-6-12(7-9-13)18(22)17-16(20)14(11-19)15-5-3-2-4-10-21(15)17/h6-9H,2-5,10,20H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITZHJFLZPYCLCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2CCCCC3)C#N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.